molecular formula C3H4ClN3 B11816840 4-Chloro-2-methyl-2H-1,2,3-triazole

4-Chloro-2-methyl-2H-1,2,3-triazole

Cat. No.: B11816840
M. Wt: 117.54 g/mol
InChI Key: SUHRJYCHTGTCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methyl-2H-1,2,3-triazole is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the triazole family, known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-2-methyl-1,2,3-triazole with suitable reagents in the presence of a catalyst. The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles, which can have enhanced biological activities and different physicochemical properties .

Scientific Research Applications

4-Chloro-2-methyl-2H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity and interference with cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-methyl-2H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

4-chloro-2-methyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3/c1-7-5-2-3(4)6-7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHRJYCHTGTCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.